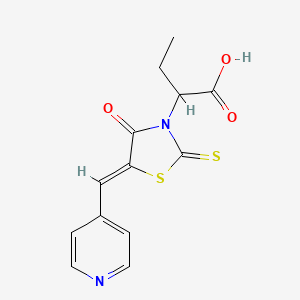
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with pyridine-based aldehydes. The method often employs microwave-assisted techniques to enhance yield and reduce reaction times. For example, a general microwave-assisted synthesis involves mixing a thiazolidinone with an aromatic aldehyde in ethanol, followed by heating under specific conditions to facilitate the reaction .
Antimicrobial Activity
Research indicates that compounds containing the thiazolidinone scaffold exhibit significant antimicrobial properties. The biological evaluation of related thiazolidinones has shown activity against various bacterial strains, suggesting that this compound may also possess similar efficacy. For instance, derivatives have demonstrated inhibition against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
Antioxidant Properties
Thiazolidinones are known for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Studies have reported that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. The antioxidant activity is often measured using assays such as DPPH and ABTS, where significant reductions in absorbance indicate strong scavenging effects .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones have been linked to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. In experimental models, related compounds have shown a reduction in markers such as TNF-alpha and IL-6, indicating that this compound could similarly modulate inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Radical Scavenging : The thiazolidinone moiety is effective in neutralizing free radicals.
- Cytokine Modulation : It may alter the expression of cytokines involved in inflammation.
Case Studies
A study published in 2013 evaluated various thiazolidinone derivatives for their biological activities. Among these, one derivative showed promising results against cancer cell lines, indicating potential antitumor activity . Another study highlighted the antimicrobial properties of thiazolidinones against resistant bacterial strains, emphasizing their therapeutic potential in treating infections where conventional antibiotics fail .
Eigenschaften
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-2-9(12(17)18)15-11(16)10(20-13(15)19)7-8-3-5-14-6-4-8/h3-7,9H,2H2,1H3,(H,17,18)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTOWVGXKQFKJJ-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














